molecular formula C14H8N2O2 B1245731 9-Hydroxycanthin-6-one CAS No. 138544-91-9

9-Hydroxycanthin-6-one

Cat. No.: B1245731
CAS No.: 138544-91-9
M. Wt: 236.22 g/mol
InChI Key: YMNACIYZMIKRMM-UHFFFAOYSA-N
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Description

9-Hydroxycanthin-6-one is a naturally occurring indole alkaloid that belongs to the canthin-6-one family. It is primarily isolated from the roots of Eurycoma longifolia, a plant known for its medicinal properties. This compound has garnered significant interest due to its diverse biological activities, including antineoplastic and aphrodisiac effects .

Mechanism of Action

Target of Action

9-Hydroxycanthin-6-one, a β-carboline alkaloid, has been found to target multiple pathways. It exhibits inhibitory effects on NF-κB and Wnt signaling through the activation of GSK3β , independently of CK1α . These targets play crucial roles in various cellular processes, including inflammation and cell proliferation.

Mode of Action

This compound interacts with its targets in a unique way. It inhibits Wnt signaling through the activation of GSK3β, independently of CK1α . This suggests that this compound can modulate cell signaling pathways, leading to changes in cellular functions.

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the NF-κB signaling pathway , which plays a key role in regulating the immune response to infection . Moreover, it also impacts the Wnt signaling pathway , which is crucial for cell proliferation, differentiation, and migration.

Result of Action

This compound has been found to induce penile erection and delay ejaculation . This suggests that the compound has a significant impact on the physiological functions of the body. Its inhibition of NF-κB and Wnt signaling pathways could also lead to changes at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

9-Hydroxycanthin-6-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit Wnt signaling through the activation of GSK3β, independently of CK1α . Additionally, this compound antagonizes calcium-evoked contraction by blocking cell surface and internal calcium channels . These interactions highlight its potential in modulating cellular processes and signaling pathways.

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It has been observed to relax phenylephrine-precontracted corpus cavernosum and seminal vesicle smooth muscles, suggesting its role in penile erection and delayed ejaculation . Furthermore, this compound influences cell signaling pathways, such as the Wnt signaling pathway, by decreasing β-catenin levels . This compound also affects gene expression and cellular metabolism, contributing to its diverse biological activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It inhibits Wnt signaling by activating GSK3β, leading to the degradation of β-catenin . Additionally, this compound blocks calcium channels, both on the cell surface and internally, which interferes with calcium mobilization and contributes to its muscle relaxant effects . These mechanisms underscore its potential therapeutic applications in various conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its activity over extended periods, with consistent effects on muscle relaxation and signaling pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces penile erection and delays ejaculation without significant adverse effects . Higher doses may lead to toxic effects, including disruptions in calcium homeostasis and potential toxicity to smooth muscle tissues . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to inhibit the Wnt signaling pathway by activating GSK3β, which plays a crucial role in its metabolic effects . Additionally, this compound’s impact on calcium channels suggests its involvement in calcium signaling pathways . These interactions contribute to its diverse metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been observed to accumulate in smooth muscle tissues, where it exerts its muscle relaxant effects . The compound’s distribution is influenced by its interactions with calcium channels and other cellular components, affecting its localization and activity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been found to localize in smooth muscle cells, where it interferes with calcium mobilization and signaling pathways . The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxycanthin-6-one can be achieved through various methods. One classic approach involves the Bischer-Napieralski reaction, which was first reported in 1966 . Another method includes a “one-pot” microwave-mediated synthesis via the IEDDA reaction, yielding 48% in two steps . Additionally, the biomimetic synthesis using infractine-functionalized and nanoparticle-supported methods has been explored .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the roots of Eurycoma longifolia. The extraction process includes sonication with methanol, followed by centrifugation and drying .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxycanthin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of canthin-6-one .

Comparison with Similar Compounds

Properties

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,11,14-hexaene-2,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-8-1-2-9-10-5-6-15-11-3-4-13(18)16(14(10)11)12(9)7-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNACIYZMIKRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CNC4=C3N(C2=CC1=O)C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220900
Record name 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138544-91-9
Record name 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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